BenchChemオンラインストアへようこそ!

PROTAC BRD9 Degrader-2

Targeted protein degradation BRD9 DC50

PROTAC BRD9 Degrader-2 (≥98% purity) is a reference scaffold for chemists optimizing cereblon-recruiting BRD9 PROTACs. Without published potency or selectivity data, it is NOT a drop-in replacement but serves as a chemical starting point for SAR studies. Labs must internally benchmark DC50, Dmax, and selectivity before biological interpretation. Use as a comparator only after activity is characterized. Strictly for R&D, not for human use.

Molecular Formula C39H48ClN5O7
Molecular Weight 734.3 g/mol
Cat. No. B12420803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD9 Degrader-2
Molecular FormulaC39H48ClN5O7
Molecular Weight734.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CCN3CCC(CC3)OC4CCN(CC4)C(=O)C5=CC(=C(C=C5)Cl)N6CCC(=O)NC6=O)OC)C)C
InChIInChI=1S/C39H48ClN5O7/c1-24-25(2)37(47)42(3)23-31(24)27-21-34(50-4)30(35(22-27)51-5)12-16-43-14-8-28(9-15-43)52-29-10-17-44(18-11-29)38(48)26-6-7-32(40)33(20-26)45-19-13-36(46)41-39(45)49/h6-7,20-23,28-29H,8-19H2,1-5H3,(H,41,46,49)
InChIKeyDBQTXWRLCKDYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD9 Degrader-2: Baseline Characterization and Procurement Identification


PROTAC BRD9 Degrader-2 (CAS 2633631-78-2) is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to recruit the E3 ubiquitin ligase cereblon (CRBN) to the bromodomain-containing protein 9 (BRD9) for ubiquitin-proteasome-mediated degradation [1]. Its molecular architecture comprises a BRD9-targeting warhead (derived from a pyridinone-based bromodomain ligand) connected via a flexible polyethylene glycol (PEG)-like linker to a cereblon-binding ligand (structurally related to lenalidomide/pomalidomide) [2]. The compound is primarily offered by commercial vendors (e.g., MedChemExpress, TargetMol) as a research-grade chemical tool with stated purity ≥98% [3].

Why In-Class BRD9 PROTACs Are Not Interchangeable with PROTAC BRD9 Degrader-2


Direct substitution of one BRD9 PROTAC for another—even among compounds sharing the same E3 ligase recruitment mechanism—is scientifically unsound due to profound divergence in key performance parameters. Literature analysis reveals that DC50 values for BRD9 degraders span over three orders of magnitude, from 0.082 nM (XYD270) to >100 nM (dBRD9), with corresponding Dmax ranging from incomplete degradation to near-complete (>90%) target ablation [1]. Selectivity profiles further compound this issue: some agents (e.g., VZ185) are potent dual degraders of BRD9 and the closely related bromodomain protein BRD7, while others (e.g., dBRD9, CW-3308) exhibit high selectivity for BRD9 over BRD7 and BRD4 [2]. Even within a single chemical series, modest linker modifications can alter degradation kinetics, ternary complex stability, and ultimately, functional cellular outcomes [3]. Consequently, any procurement decision based solely on target class or vendor catalog name—without direct comparative evidence—carries substantial experimental risk.

PROTAC BRD9 Degrader-2: Comparative Quantitative Evidence Against Key Analogs


Degradation Potency (DC50) Comparison: Absence of Published Data for PROTAC BRD9 Degrader-2 vs. Published Benchmarks

A comprehensive literature search (PubMed, Google Scholar, patent databases, vendor technical datasheets) as of April 2026 fails to identify any peer-reviewed or preprint publication that reports quantitative degradation potency (DC50) or maximal degradation (Dmax) data for PROTAC BRD9 Degrader-2 in any cellular assay system [1]. This stands in stark contrast to multiple structurally related cereblon-recruiting BRD9 PROTACs for which extensive potency data are publicly available. For example, CFT8634, which shares the same pyridinone-derived BRD9-binding warhead and a cereblon ligand, demonstrates a reported DC50 of 3 nM . Similarly, dBRD9 exhibits a DC50 of 56.6 nM in MOLM-13 cells [2]. The absence of analogous data for PROTAC BRD9 Degrader-2 constitutes a critical evidence gap that must inform procurement decisions.

Targeted protein degradation BRD9 DC50

Selectivity Profile Against BRD7 and BRD4: Uncharacterized vs. Well-Defined Comparators

No published data are available to establish the selectivity profile of PROTAC BRD9 Degrader-2 against the homologous bromodomain proteins BRD7 and BRD4. This is a significant deficiency, as the field has documented substantial selectivity variation among BRD9 PROTACs [1]. For instance, VZ185 is a potent dual degrader of both BRD9 and BRD7, exhibiting DC50 values of 1.8 nM and 4.5 nM, respectively [2]. In contrast, dBRD9 demonstrates high selectivity, with no degradation of BRD4 or BRD7 observed at concentrations up to 5 µM [3]. CW-3308 similarly shows a high degradation selectivity for BRD9 over both BRD7 and BRD4 [4]. The lack of selectivity data for PROTAC BRD9 Degrader-2 makes it impossible to determine whether it behaves as a selective BRD9 degrader or as a dual BRD7/9 degrader, a distinction with critical implications for data interpretation.

BRD9 selectivity BRD7 BRD4

E3 Ligase Recruitment Mechanism: CRBN-Mediated (Class Inference) vs. VHL-Based Degraders

Based on structural analysis (presence of the 1,3-diazinane-2,4-dione moiety characteristic of immunomodulatory imide drugs) and the patent literature from which PROTAC BRD9 Degrader-2 is derived (Novartis WO 2021/055295), the compound is inferred to recruit the cereblon (CRBN) E3 ligase [1]. This differentiates it from VHL-based BRD9 degraders such as VZ185 and the VHL-recruiting PROTACs reported by Zoppi et al. [2]. While both E3 ligase systems are capable of inducing BRD9 degradation, they operate through distinct ternary complex geometries and can exhibit differential sensitivity to cellular E3 ligase expression levels, which may influence degradation efficiency across cell lines and in vivo contexts [3].

PROTAC cereblon E3 ligase CRBN

Physicochemical and Purity Characteristics: Vendor-Specified vs. Alternative Degraders

PROTAC BRD9 Degrader-2 is offered by multiple vendors with stated purity ≥98% (HPLC) [1]. Its physicochemical properties include a molecular weight of 734.28 g/mol, a calculated LogP of 3.5, and 10 rotatable bonds [2]. Solubility data indicate it is soluble in DMSO at 10 mM [1]. These metrics are comparable to those of other clinical-stage and probe-grade BRD9 PROTACs. For instance, CFT8634 (MW 728.2 g/mol) and CW-3308 (MW approximately 700-750 g/mol) fall within a similar property space [3]. However, these are purely physicochemical descriptors; they do not substitute for functional potency or selectivity data in guiding compound selection.

purity solubility formulation chemical properties

Defensible Application Scenarios for PROTAC BRD9 Degrader-2 Based on Available Evidence


Early-Stage Exploratory Research and In-House Validation Studies

Given the absence of published potency and selectivity data, PROTAC BRD9 Degrader-2 is most appropriately employed as a starting point for in-house characterization and optimization campaigns. Its use is justifiable only when accompanied by rigorous internal validation, including determination of DC50, Dmax, and selectivity profiling in the relevant cellular context prior to any mechanistic or phenotypic interpretation. This scenario aligns with the compound's status as a commercially available, patent-derived chemical entity for which detailed biological annotation is lacking [1].

Structure-Activity Relationship (SAR) Studies Within a Defined Chemical Series

Investigators focused on medicinal chemistry optimization of cereblon-recruiting BRD9 PROTACs may utilize PROTAC BRD9 Degrader-2 as a reference scaffold. By systematically modifying linker composition, length, or attachment vectors and comparing degradation efficiency against PROTAC BRD9 Degrader-2 (once its activity is internally benchmarked), researchers can derive SAR insights. This approach is supported by the iterative PROTAC design frameworks described in the literature, which emphasize the value of exploring chemical space around a core chemotype [2].

Negative Control Studies or Chemical Probe Comparison Sets

Once its degradation activity (or lack thereof) is experimentally verified, PROTAC BRD9 Degrader-2 may serve as a valuable comparator in studies evaluating more potent BRD9 degraders (e.g., XYD270, DC50 = 0.082 nM; CW-3308, DC50 < 10 nM) [3]. Including a less potent or structurally distinct degrader as a control can help differentiate on-target degradation effects from compound-specific off-target activities. This use case requires that the compound's own activity be well-defined within the experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD9 Degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.